molecular formula C10H12N2O B11914336 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11914336
M. Wt: 176.21 g/mol
InChI Key: KZAVNDKDKCGXDV-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a substituted quinoxalinone derivative of high interest in pharmaceutical research and development. As a member of the 3,4-dihydroquinoxalin-2(1H)-one family, a class known for its diverse biological activities, this specific dimethyl-substituted analog provides a privileged scaffold for the synthesis of novel bioactive molecules . The core structure is frequently employed as a key intermediate in the synthesis of kinase inhibitors targeted for cancer therapy, making it a valuable building block in oncology drug discovery programs . The strategic dimethyl substitution on the ring system can significantly influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, allowing researchers to fine-tune the properties of lead compounds . Related compounds in this family are known to be used in the preparation of structures with potential antimicrobial and anti-inflammatory properties, suggesting broad utility across multiple therapeutic areas . As with similar research compounds, proper storage in a dark place under an inert atmosphere at room temperature is recommended to maintain long-term stability . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4,5-dimethyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H12N2O/c1-7-4-3-5-8-10(7)12(2)6-9(13)11-8/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

KZAVNDKDKCGXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)CN2C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A robust method for synthesizing 3,4-dihydroquinoxalin-2-ones involves the cyclocondensation of substituted o-phenylenediamines with carbonyl equivalents. For 4,5-dimethyl derivatives, the use of 4,5-dimethyl-o-phenylenediamine as a starting material is critical. In a representative procedure, 4,5-dimethyl-o-phenylenediamine reacts with a ketone or carbonyl surrogate under acidic conditions.

Phosphoric acid (H₃PO₄) in dimethyl sulfoxide (DMSO) has been employed as a catalytic system for analogous syntheses. For example, 8-methyl-3,4-dihydroquinoxalin-2-one (1a ) was prepared in 56% yield by heating 2-bromo-4,6-dimethylaniline with H₃PO₄ and dimethylethylenediamine at 110°C. Adapting this protocol, 4,5-dimethyl-o-phenylenediamine could undergo cyclization to yield the target compound. Key parameters include:

  • Temperature : 110°C under nitrogen

  • Catalyst : H₃PO₄ (2 equiv) with dimethylethylenediamine as a base

  • Solvent : DMSO or solvent-free conditions

Yields for related compounds range from 33% to 93%, depending on electronic and steric factors.

Bargellini Reaction for 3,3-Disubstituted Derivatives

Phase-Transfer Catalyzed Coupling

The Bargellini reaction, which couples o-phenylenediamines with trichloromethylcarbinols, offers a pathway to 3,3-disubstituted dihydroquinoxalin-2-ones. While this method primarily targets 3,3-dimethyl systems, modifications could enable 4,5-dimethyl substitution. Stokes et al. demonstrated that electron-withdrawing substituents on the diamine enhance regioselectivity (up to 4.7:1). For 4,5-dimethyl derivatives, symmetrical substitution minimizes regiochemical complications.

Representative Conditions :

  • Electrophile : Trichloromethylcarbinol derivatives

  • Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide)

  • Solvent : Dichloromethane/water biphasic system

This method is less direct for 4,5-dimethyl targets but remains viable if the starting diamine is appropriately functionalized.

Multicomponent Coupling Approaches

Solvent-Free Synthesis with Dialkyl Acetylenedicarboxylates

Zarenezhad et al. developed a solvent-free protocol for 3,4-dihydroquinoxalin-2-ones via 1:1 reactions of o-phenylenediamines with dialkyl acetylenedicarboxylates. For 4,5-dimethyl derivatives, using 4,5-dimethyl-o-phenylenediamine with dimethyl acetylenedicarboxylate (DMAD) would likely afford the desired product.

Key Advantages :

  • Solvent-free conditions : Aligns with green chemistry principles

  • Short reaction times : Completion within 5–30 minutes

  • High atom economy : No byproducts beyond methanol

Reported yields for analogous compounds reach 95%, though steric hindrance from methyl groups may necessitate optimization.

Photochemical and Reductive Methods

Lithium Aluminum Hydride (LAH) Reduction

Reduction of quinoxalin-2(1H)-ones to 1,2,3,4-tetrahydroquinoxalines using LAH has been reported. Although this targets reduced forms, oxidative reprocessing could regenerate the dihydroquinoxalinone scaffold.

Regiochemical and Stereochemical Considerations

Regioselectivity in Unsymmetrical Systems

For unsymmetrical o-phenylenediamines, regioselectivity becomes a challenge. However, 4,5-dimethyl-o-phenylenediamine’s symmetry eliminates this issue, favoring clean cyclization. Electron-donating methyl groups enhance nucleophilicity, accelerating ring closure.

Enantioselective Synthesis

Chiral pool strategies using amino acids have yielded enantiopure dihydroquinoxalinones. For example, (S)-3-hydroxymethyl-3,4-dihydroquinoxalin-2-one (1j ) was synthesized from L-serine derivatives. Adapting this approach, 4,5-dimethyl variants could be accessed via chiral auxiliaries or asymmetric catalysis.

Experimental Optimization and Challenges

Yield Enhancement Strategies

  • Microwave irradiation : Reduces reaction times from hours to minutes.

  • Catalytic additives : Dimethylethylenediamine improves H₃PO₄-mediated cyclizations .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with additional functional groups.

    Reduction: Alcohol derivatives with a hydroxyl group at the 2 position.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity
One of the most notable applications of 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is its antiviral properties. It has been investigated as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. The compound GW420867X, which has a similar structure, demonstrated potent antiviral activity during clinical trials, showing efficacy against HIV-1 when administered alone or in combination with other antiviral drugs .

Anti-inflammatory Properties
Research indicates that derivatives of 3,4-dihydroquinoxalin-2-one exhibit anti-inflammatory effects. For instance, compounds targeting estrogen receptors have shown promise as anti-inflammatory agents by acting as antagonists in various inflammatory pathways . The compound's ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory therapies.

Cancer Therapeutics
Studies have highlighted the potential of quinoxaline derivatives, including 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one, in cancer treatment. Certain derivatives have been identified as inhibitors of specific kinases associated with cancer progression, such as c-Jun N-terminal kinase (JNK3), which is implicated in Alzheimer's disease and other neurodegenerative disorders . This suggests a dual role for these compounds in both oncology and neuroprotection.

Synthetic Applications

The synthesis of 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various innovative methods. Recent advancements include photoassisted cycloaddition reactions that provide access to complex spirocyclic structures featuring this scaffold. These synthetic routes are valuable for creating libraries of compounds for biological screening .

Case Study 1: Antiviral Efficacy

In a clinical trial involving GW420867X, patients with HIV-1 were treated with the compound to assess its safety and efficacy. Results indicated that it was well tolerated and demonstrated significant antiviral activity with an IC50 value of 179 µM and an IC90 value of 11 µM against HIV-1 .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of quinoxaline derivatives revealed that certain compounds could inhibit the estrogen receptor pathway effectively. The most potent compounds showed IC50 values in the nanomolar range (118 nM), indicating strong biological activity against inflammation .

Summary Table of Biological Activities

Compound Target Mechanism of Action Reported Activity
GW420867XHIV-1 Reverse TranscriptaseNNRTIIC50: 179 µM; IC90: 11 µM
Estrogen ReceptorEstrogen receptorAntagonistIC50: 118 nM
JNK3c-Jun N-terminal kinaseInhibitorPromising therapeutic target

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

A. Carboxylic Acid Derivatives

  • Mono-/Di-Carboxylic Derivatives: Derivatives with carboxylic acid groups at strategic positions (e.g., compound C4) were designed as soluble guanylate cyclase (sGC) activators. Docking studies revealed that C4 (ΔGest = –10.60 kcal/mol) forms hydrogen bonds with Tyr2, Arg116, and Arg139 in the sGCβ1-NH2 domain, mimicking interactions of known agonists like cinaciguat . However, some derivatives failed to activate sGC in cellular assays, highlighting sensitivity to substitution patterns .
  • Bis-Derivatives: Bis(3,4-dihydroquinoxalin-2(1H)-one) derivatives linked via pyridine cores (e.g., 4,4'-(2,6-dimethylpyridine-3,5-diyl)bis derivatives) exhibited 2–3× higher analgesic activity than reference drugs like metamizole sodium, attributed to enhanced hydrogen bonding and steric effects .

B. Halogenated and Aromatic Substitutions

  • 4-[(5-Phenylpyridin-3-yl)carbonyl] Substituent : This group in compound 19d enabled potent BRD4 bromodomain inhibition (PDB: 4YH4), with the phenylpyridine moiety occupying hydrophobic pockets .
  • Fluoro/Methyl Derivatives : 6-Fluoro-4-methyl and 7-bromo-8-fluoro-3-methyl analogs demonstrated improved pharmacokinetic profiles, with logP values optimized for blood-brain barrier penetration in CNS-targeted therapies .
Target Selectivity and Mechanism
  • JNK3 Inhibition: Compound J46-37, a 3,4-dihydroquinoxalin-2(1H)-one derivative, showed >100× selectivity for JNK3 over JNK1/2 and other kinases. Molecular dynamics simulations attributed this to stable hydrogen bonds with Leu168 and Met169 in JNK3’s ATP-binding pocket .
  • Antitumor Activity : Scaffold hopping from 7-methoxy-4-(2-methylquinazolin-4-yl) derivatives yielded compounds 13c–13e with IC50 values < 100 nM against multiple cancer cell lines. The expanded C-ring improved DNA intercalation and topoisomerase inhibition .

Structural and Physicochemical Comparisons

Table 1: Key Derivatives and Properties
Compound Substituents Biological Target Key Activity/Data Reference
4,5-Dimethyl derivative 4-CH₃, 5-CH₃ sGC, Cu²⁺ chelation Heme-independent activation (predicted)
C4 Pyrrole-carboxylic acid sGCβ1-NH2 domain ΔGest = –10.60 kcal/mol
Bis-derivative (pyridine) Bis(3,4-dihydroquinoxaline) + pyridine Analgesic targets 2–3× potency vs. metamizole sodium
19d 4-(5-Phenylpyridin-3-yl)carbonyl BRD4 bromodomain Kd = 0.8 µM (X-ray)
J46-37 Optimized side chains JNK3 IC50 = 12 nM (JNK3)

Pharmacokinetic and Physicochemical Profiles

  • logP and Solubility : Carboxylic acid derivatives (e.g., C4 ) exhibit higher hydrophilicity (logP ~1.1) compared to methyl/halogenated analogs (logP ~2.5–3.0), impacting bioavailability .
  • Metabolic Stability : Fluorinated derivatives (e.g., 6-fluoro-4-methyl) show reduced CYP450 metabolism, enhancing plasma half-life in preclinical models .

Biological Activity

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a member of the quinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bicyclic structure containing both nitrogen and carbon atoms, contributing to its potential therapeutic effects. Recent studies have explored its efficacy against various biological targets, including its role in cancer treatment, antimicrobial activity, and neuroprotective properties.

The molecular formula of 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is C_10H_12N_2O. It possesses a unique structure that allows for various substituents, influencing its biological activity.

Property Value
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.22 g/mol
StructureStructure

Anticancer Activity

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant anticancer properties. A study evaluated the effects of various synthesized quinoxaline derivatives on prostate cancer cell lines (LnCaP). While the specific derivative 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one was not highlighted as an active compound in this study, related compounds showed promise as soluble guanylate cyclase (sGC) activators .

Antimicrobial Properties

The antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives has been documented in several studies. A synthesis of novel derivatives demonstrated good to moderate antibacterial activity against multiple bacterial strains. Among these compounds, certain modifications led to enhanced efficacy .

Neuroprotective Effects

The neuroprotective potential of 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been explored in the context of Alzheimer's disease (AD). Some derivatives have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegeneration . This inhibition suggests a possible mechanism for improving cognitive function and offers a pathway for developing treatments for neurodegenerative diseases.

Case Studies

  • Antiviral Activity : The compound GW420867X, closely related to 3,4-dihydroquinoxalin-2(1H)-ones, was tested in clinical trials for HIV-1 treatment. It exhibited potent antiviral activity and was well tolerated by patients .
  • Estrogen Receptor Modulation : Another study highlighted the role of certain quinoxaline derivatives as estrogen receptor ligands. These compounds demonstrated anti-inflammatory properties and potential applications in hormone-related therapies .

Research Findings

Recent literature has focused on the synthesis and biological evaluation of various derivatives of 3,4-dihydroquinoxalin-2(1H)-one. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the quinoxaline ring significantly affect biological activity. For example, the introduction of methyl groups at positions 4 and 5 enhances anticancer efficacy while maintaining low toxicity levels .
  • Mechanisms of Action : Many derivatives act through multiple pathways, including inhibition of key enzymes like AChE and modulation of receptor activities. These mechanisms are still under investigation to fully understand their therapeutic potential .

Q & A

Q. What are the common synthetic routes for 4,5-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, and what experimental conditions are critical for success?

The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamines with α,γ-diketoesters or related carbonyl derivatives. For example, regioselective synthesis can be achieved using 3,4-diaminobenzoic acid and α,γ-diketoesters under reflux in acetic acid . Key parameters include solvent choice (e.g., THF or ethanol), temperature (reflux conditions), and stoichiometric ratios. Catalytic methods, such as HFIP (hexafluoroisopropanol)-mediated Mannich reactions, offer divergent pathways to dihydroquinoxalinones with fluorinated substituents .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR typically reveals distinct signals for the methyl groups at positions 4 and 5 (δ ~1.2–1.5 ppm) and the carbonyl group (δ ~165–170 ppm in ¹³C NMR). Crystallographic data (e.g., CCDC entries) resolve regiochemical ambiguities in dihydroquinoxalinone derivatives .

Q. What safety precautions are required when handling 4,5-dimethyl-3,4-dihydroquinoxalin-2(1H)-one?

While specific toxicity data for this compound are limited, structurally related dihydroquinoxalinones exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure). Standard lab practices include using PPE (gloves, goggles), working in a fume hood, and adhering to GHS labeling protocols (Signal Word: Warning) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of dihydroquinoxalinone derivatives?

Regioselectivity depends on the electronic and steric properties of starting materials. For instance, using 3,4-diaminobenzoic acid (SYN preference) versus 3-arylacylidene derivatives (ANTI preference) directs the formation of distinct regioisomers. Solvent polarity and catalysts (e.g., HFIP) further modulate outcomes . A comparative table of regiochemical outcomes is provided below:

Starting MaterialRegioselectivityKey Reagents/ConditionsReference
3,4-Diaminobenzoic acidSYNα,γ-Diketoester, acetic acid
3-Arylacylidene derivativesANTIHydrazine hydrate, ethanol

Q. What mechanistic insights explain the rearrangement of dihydroquinoxalinones to benzimidazoles or pyrazole derivatives?

Rearrangements involve nucleophilic attack by hydrazine or arylhydrazines at the carbonyl group, followed by ring-opening and re-cyclization. For example, 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-ones react with hydrazine hydrate to form 2-(pyrazol-3-yl)benzimidazoles via a six-membered transition state . Computational studies (DFT) could further elucidate transition-state geometries.

Q. How do computational methods aid in optimizing the synthesis or bioactivity of dihydroquinoxalinones?

Density Functional Theory (DFT) predicts regioselectivity by comparing the stability of intermediates. Molecular docking studies guide medicinal chemistry efforts; e.g., 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones were designed as polypharmacological inhibitors targeting BET proteins and kinases using structure-activity relationship (SAR) models .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in antimicrobial or anticancer data may arise from assay variability (e.g., cell lines, concentrations) or impurities. For example, 4-substituted derivatives show conflicting IC₅₀ values in tuberculosis models due to differences in bacterial strain susceptibility . Standardized protocols (e.g., CLSI guidelines) and purity validation (HPLC ≥95%) are critical for reproducibility.

Methodological Recommendations

  • Synthetic Optimization : Screen solvent systems (e.g., THF vs. ethanol) and catalysts (HFIP, Lewis acids) to enhance yields .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and crystallography .
  • Biological Assays : Use orthogonal assays (e.g., fluorescence polarization for kinase inhibition, MIC for antimicrobial activity) to confirm activity .

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